Afzelin

Vue d'ensemble

Description

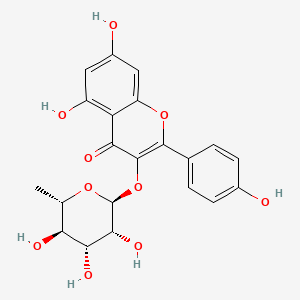

Afzelin, also known as kaempferol 3-O-rhamnoside, is a flavonol glycoside natural product derived from kaempferol . It is found in various plant species such as Annona purpurea and Phyllanthus emblica . Afzelin structure consists of kaempferol attached to an α-L-rhamnosyl residue at position 3 via a glycosidic linkage . It has been shown to play roles as a potent antioxidant, anti-inflammatory, anticancer, antidiabetic, antibacterial, neuroprotective, and cardioprotective .

Synthesis Analysis

Afzelin is a natural compound that is a glycosyloxyflavone composed of kaempferol attached to a rhamnosyl residue at position 3 through a glycosidic bond . It is a product of glycosyloxyflavone, trihydroxyflavone, and monosaccharide . The inclusion of the rhamnoside group differentiates and distinguishes afzelin from kaempferol .

Molecular Structure Analysis

Afzelin has a unique C6-C3-C6 core that is produced through the acetic acid and shikimic acid pathways . The formation of subclasses such as chalcones, flavanones, flavones, flavonols, isoflavones, flavan-3-ols, and anthocyanidins is also a result of modifications to the core ring .

Chemical Reactions Analysis

The physicochemical properties of afzelin have been elucidated via several advanced technologies including UV-Vis spectroscopy, Fourier-Transform InfraRed (FTIR) spectroscopy, mass spectrometry technology, and nuclear magnetic resonance analyses .

Physical And Chemical Properties Analysis

Afzelin has a molecular weight of 432.38 g/mol . Its physicochemical properties have been elucidated via several advanced technologies including UV-Vis spectroscopy, Fourier-Transform InfraRed (FTIR) spectroscopy, mass spectrometry technology, and nuclear magnetic resonance analyses .

Applications De Recherche Scientifique

Anti-Cancer Properties

Afzelin has demonstrated potential in anti-cancer research, particularly in inducing apoptosis and affecting cancer-related pathways. Studies have assessed its influence on apoptosis, Bax, caspases, MUC1, cancer-related carbohydrate antigens, enzymes participating in their formation, and galectin-3 in AGS gastric cancer cells .

Neuroprotective Potential

Research has explored Afzelin’s comprehensive neuroprotective potential. This includes its role in protecting nerve cells from damage or degeneration .

Anti-Inflammatory Effects

Afzelin exhibits anti-inflammatory properties. It has been studied for its effects on pro-inflammatory cytokines and its potential to increase survival rates in mice treated with inflammatory agents .

Antimicrobial Activity

As a plant metabolite, Afzelin has shown antimicrobial properties against both bacterial and fungal species .

Enzyme Inhibition

Afzelin has been identified to inhibit key enzymes such as acetylcholinesterase and α-glucosidase, which are relevant in conditions like Alzheimer’s disease and diabetes .

Anti-Diabetic Activity

The compound’s ability to inhibit α-glucosidase suggests a potential application in managing diabetes by modulating glucose metabolism .

Biosynthesis Pathway and Bioavailability

Studies have also focused on understanding Afzelin’s biosynthesis pathway and bioavailability, which are crucial for its therapeutic application and efficacy .

Resource Availability

Research into the natural sources of Afzelin, its extraction from various plant species, and advances in biosynthesis pathways are ongoing to ensure sustainable availability for therapeutic uses .

Each of these fields presents a unique application of Afzelin that is being explored in scientific research. The studies mentioned provide a glimpse into the diverse potential of this compound in various areas of health and medicine.

X-Mol MDPI - Neuroprotective Potential MDPI - Anti-Cancer Potential Springer - Resources Springer - Bioavailability

Mécanisme D'action

Target of Action

Afzelin, also known as kaempferol 3-O-rhamnoside, is a flavonol glycoside natural product derived from kaempferol . The primary target of Afzelin is NQO2, a protein that plays a significant role in the progression of lung cancer .

Mode of Action

Afzelin interacts with its target, NQO2, by inhibiting its protein expression . This interaction activates endoplasmic reticulum (ER) stress and induces immunogenic cell death (ICD) in lung cancer cells . Additionally, Afzelin reduces mitochondrial damage, promotes mitochondrial biogenesis, and inhibits the expression of mitophagy-related proteins, parkin, and phosphatase and tensin homolog (PTEN)-induced putative kinase 1 (PINK1) .

Biochemical Pathways

Afzelin affects several biochemical pathways. It positively regulates melanogenesis via the p38 MAPK pathway . It also activates the Nrf2-ARE pathway and inhibits GSK-3β . These pathways contribute to Afzelin’s capacity to block distinct signaling proteins and improve selectivity .

Pharmacokinetics

The pharmacokinetics of Afzelin involves its absorption, metabolism, and excretion .

Result of Action

Afzelin has been shown to play roles as a potent antioxidant, anti-inflammatory, anticancer, antidiabetic, antibacterial, neuroprotective, and cardioprotective . In lung cancer cells, Afzelin markedly inhibits cell viability and proliferation, and raises the apoptotic rate . It also induces immunogenic cell death (ICD), which is indicated by increased ATP, HMGB1, and CRT levels in lung cancer cells .

Action Environment

The action of Afzelin is influenced by environmental factors. It is found in various plant species and functions primarily in photosynthesis . It functions as a plant metabolite, as well as an antibacterial and anti-inflammatory agent .

Safety and Hazards

Propriétés

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O10/c1-8-15(25)17(27)18(28)21(29-8)31-20-16(26)14-12(24)6-11(23)7-13(14)30-19(20)9-2-4-10(22)5-3-9/h2-8,15,17-18,21-25,27-28H,1H3/t8-,15-,17+,18+,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOSLMHZOJATCCP-AEIZVZFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50197459 | |

| Record name | Afzelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Afzelin | |

CAS RN |

482-39-3 | |

| Record name | Afzelin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=482-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Afzelin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Afzelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AFZELIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M86W1YH7O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

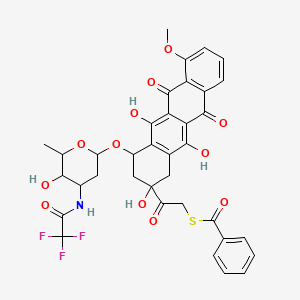

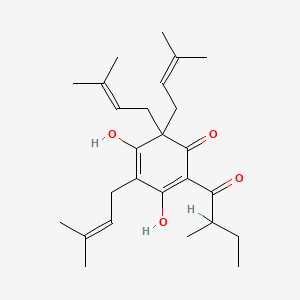

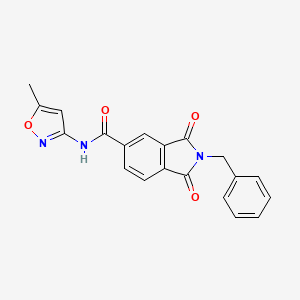

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-5-[[amino-[[5-[[[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]amino]methylidene]amino]pentanoic acid](/img/structure/B1665548.png)